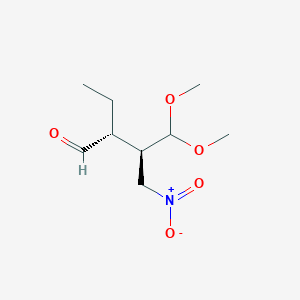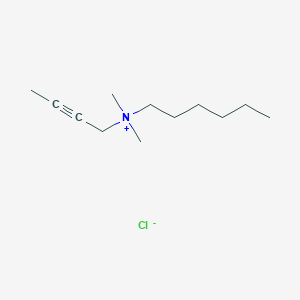
But-2-ynyl-hexyl-dimethyl-ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ynyl-hexyl-dimethyl-ammonium is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used as disinfectants and antiseptics. These compounds have a positively charged nitrogen atom, which makes them effective in disrupting microbial cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-ynyl-hexyl-dimethyl-ammonium typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the reaction mixture is heated to promote the formation of the quaternary ammonium salt. The general reaction can be represented as follows:
R3N+R’-X→R3N+R’X−
where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’-X} ) is the alkyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-ynyl-hexyl-dimethyl-ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ammonium compounds.
Applications De Recherche Scientifique
But-2-ynyl-hexyl-dimethyl-ammonium has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is used in studies related to microbial inhibition and biofilm prevention.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: The compound is used in the formulation of cleaning agents and surface disinfectants.
Mécanisme D'action
The antimicrobial activity of But-2-ynyl-hexyl-dimethyl-ammonium is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known to target and disrupt microbial cell membranes effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
But-2-ynyl-hexyl-dimethyl-ammonium is unique due to its specific alkyl chain length and structure, which may confer distinct antimicrobial properties and efficacy compared to other quaternary ammonium compounds. Its specific structure allows for targeted applications in various fields, including chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C12H24ClN |
|---|---|
Poids moléculaire |
217.78 g/mol |
Nom IUPAC |
but-2-ynyl-hexyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H24N.ClH/c1-5-7-9-10-12-13(3,4)11-8-6-2;/h5,7,9-12H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PHTZEAFKHIKPJD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](C)(C)CC#CC.[Cl-] |
Solubilité |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)

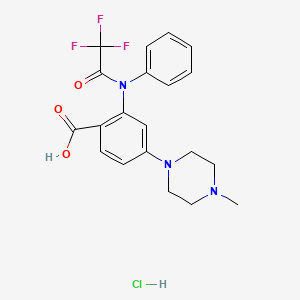
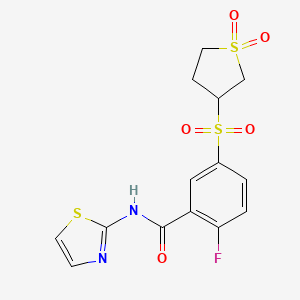

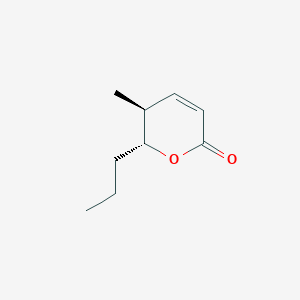
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)
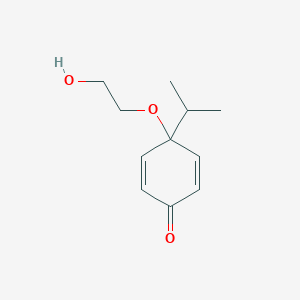

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
